molecular formula C8H2Cl2N2 B2972000 4,5-dichlorobenzene-1,3-dicarbonitrile CAS No. 1202027-02-8

4,5-dichlorobenzene-1,3-dicarbonitrile

Cat. No.: B2972000
CAS No.: 1202027-02-8
M. Wt: 197.02
InChI Key: LPOPJLJHTMFDRA-UHFFFAOYSA-N
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Description

4,5-Dichlorobenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C8H2Cl2N2. It is also known by its IUPAC name, 4,5-dichloroisophthalonitrile. This compound is characterized by the presence of two chlorine atoms and two nitrile groups attached to a benzene ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields .

Preparation Methods

The synthesis of 4,5-dichlorobenzene-1,3-dicarbonitrile typically involves the ammoxidation of dichlorotoluenes. This process is carried out at high temperatures, often exceeding 400°C. The industrial production of this compound involves the selective ammoxidation of dichlorotoluenes, which results in the formation of the desired dicarbonitrile product .

Chemical Reactions Analysis

4,5-Dichlorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This compound can undergo base-catalyzed nucleophilic aromatic substitution reactions with nucleophiles such as O-, S-, and acidic -CH containing compounds.

    Oxidation and Reduction:

Common reagents used in these reactions include strong bases and nucleophiles. The major products formed from these reactions are phthalonitrile derivatives, which have significant applications in various fields .

Mechanism of Action

The mechanism of action of 4,5-dichlorobenzene-1,3-dicarbonitrile primarily involves its reactivity towards nucleophiles. The presence of electron-withdrawing chlorine and nitrile groups on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can then participate in further chemical reactions, contributing to the compound’s utility in synthesis processes .

Comparison with Similar Compounds

4,5-Dichlorobenzene-1,3-dicarbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the stability provided by the chlorine and nitrile groups, making it a valuable compound in various chemical synthesis processes.

Properties

IUPAC Name

4,5-dichlorobenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOPJLJHTMFDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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